N-(3-氨基-4-氯苯基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

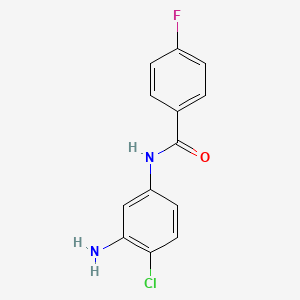

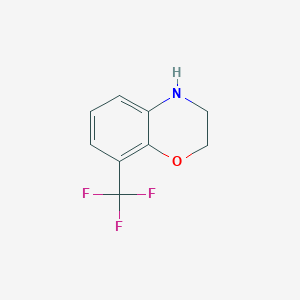

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a chemical compound with the molecular formula C₁₃H₁₀ClFN₂O and a molecular weight of approximately 281.14 g/mol . It belongs to the class of acylamides and exhibits interesting properties due to its aromatic ring substitutions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide consists of an aromatic ring system with substituents. The chlorine and fluorine atoms are attached to the phenyl ring, and the amide group is linked to the amino group. The compound’s 3D structure can be visualized as a compact arrangement of atoms in space .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions, such as hydrolysis, amidation, and acylation. These reactions can modify its functional groups and lead to the formation of related derivatives .

Physical And Chemical Properties Analysis

科学研究应用

化学合成和药物应用

N-(3-氨基-4-氯苯基)-4-氟苯甲酰胺似乎与各种合成化合物有关,这些化合物已被研究其药理潜力。一项研究讨论了非芬太尼新型合成阿片受体激动剂,特别是最初由Upjohn公司开发的N-取代苯甲酰胺和乙酰胺。这些化合物,包括N-(3-氨基-4-氯苯基)-4-氟苯甲酰胺,已成为关于它们的化学和药理学的详细评论的主题。该研究强调了国际早期预警系统在追踪新出现的精神活性物质方面的重要性,促进了收集相关数据以进行详细的风险评估,并提供药物代谢和药代动力学数据以确保毒理样本的早期检测。它还建议考虑在检测方法中确定构型,因为立体化学结构显著影响效力 (Sharma et al., 2018)。

环境毒理学和化学计量学

虽然与N-(3-氨基-4-氯苯基)-4-氟苯甲酰胺无直接关系,但另一项研究对除草剂2,4-二氯苯氧乙酸(2,4-D)的全球趋势和研究差距进行了科学计量学审查。该审查使用定量可视化总结了关于2,4-D毒理学和诱变性领域发展的信息。该研究提供了关于2,4-D毒性和诱变性的特定特征的见解,强调了未来研究需要专注于分子生物学、基因表达评估和杀虫剂降解研究。这种科学计量学分析有助于了解毒理学和诱变性的全球趋势,为相关化合物的未来研究工作做出贡献 (Zuanazzi et al., 2020)。

化学性质和合成途径

一篇关于合成2-氟-4-溴联苯的论文,这是制造氟比洛芬的关键中间体,提供了关于与N-(3-氨基-4-氯苯基)-4-氟苯甲酰胺结构类似的化合物的实际合成方法的见解。该研究讨论了现有合成方法的挑战和局限性,并提出了替代方法,强调了在大规模生产中实用和具有成本效益的合成的重要性。这项研究为相关化合物的化学合成和大规模生产提供了宝贵信息 (Qiu et al., 2009)。

作用机制

The exact mechanism of action for N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide depends on its intended application. As an intermediate, it contributes to the synthesis of disperse textile dyes and color photography couplers. Further studies are needed to explore its specific biological or pharmacological mechanisms .

安全和危害

属性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIWASFFLYWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)